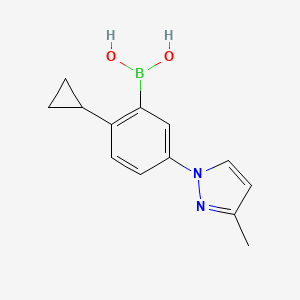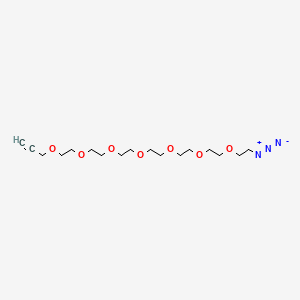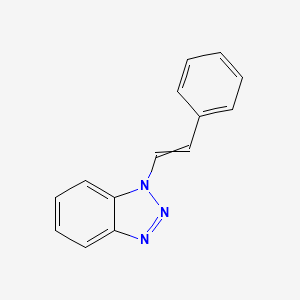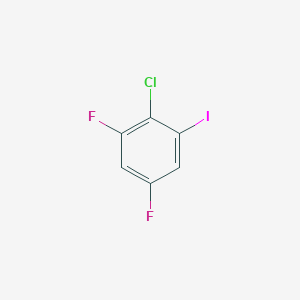![molecular formula C12H18O6 B14087585 3,3'-[1,3-Phenylenebis(oxy)]di(propane-1,2-diol) CAS No. 7324-53-0](/img/structure/B14087585.png)
3,3'-[1,3-Phenylenebis(oxy)]di(propane-1,2-diol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediol, 3,3’-[1,3-phenylenebis(oxy)]bis-: is a chemical compound with the molecular formula C12H18O6 and a molecular weight of 258.27 g/mol . It is characterized by the presence of a 1,3-phenylenebis(oxy) group linked to two 1,2-propanediol units. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Propanediol, 3,3’-[1,3-phenylenebis(oxy)]bis- typically involves the reaction of 1,3-phenylenebis(oxy) with 1,2-propanediol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Propanediol, 3,3’-[1,3-phenylenebis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 1,2-Propanediol, 3,3’-[1,3-phenylenebis(oxy)]bis- is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of polymers and other advanced materials .
Biology: In biological research, this compound is utilized in the study of enzyme interactions and metabolic pathways. It is also used in the development of biochemical assays .
Medicine: It is investigated for its role in enhancing the solubility and stability of active pharmaceutical ingredients .
Industry: Industrially, 1,2-Propanediol, 3,3’-[1,3-phenylenebis(oxy)]bis- is used in the production of resins, coatings, and adhesives. It is also employed in the manufacture of specialty chemicals and additives .
Mecanismo De Acción
The mechanism of action of 1,2-Propanediol, 3,3’-[1,3-phenylenebis(oxy)]bis- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Comparación Con Compuestos Similares
1,3-Propanediol: A related compound with similar structural features but different functional groups.
1,2-Propanediol: Another similar compound with variations in the positioning of hydroxyl groups.
Uniqueness: 1,2-Propanediol, 3,3’-[1,3-phenylenebis(oxy)]bis- is unique due to its specific arrangement of the 1,3-phenylenebis(oxy) group and the two 1,2-propanediol units. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Propiedades
Número CAS |
7324-53-0 |
|---|---|
Fórmula molecular |
C12H18O6 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
3-[3-(2,3-dihydroxypropoxy)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C12H18O6/c13-5-9(15)7-17-11-2-1-3-12(4-11)18-8-10(16)6-14/h1-4,9-10,13-16H,5-8H2 |
Clave InChI |
PKNQCLIOQMEQOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCC(CO)O)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[Ethenyl(dimethyl)silyl]azocane](/img/structure/B14087503.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087514.png)

![3-methyl-7-(2-methylprop-2-en-1-yl)-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14087525.png)
![tert-butylN-[(3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate](/img/structure/B14087530.png)
![8-(2-methoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14087532.png)
![benzyl N-[(2S,3R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[6'-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S,3R)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B14087539.png)
![Methyl 2-[[2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate](/img/structure/B14087543.png)




![1-(4-Butoxy-3-ethoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087565.png)
